

An In-depth Technical Guide to (-)-2,3-O-Isopropylidene-d-threitol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2,3-O-Isopropylidene-d-threitol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2,3-O-Isopropylidene-d-threitol is a versatile chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it an invaluable starting material for the enantioselective synthesis of a wide array of complex molecules, including pharmaceuticals, chiral ligands, and natural products. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and highlights its applications in drug development, particularly in the synthesis of antiviral nucleoside analogs.

Chemical and Physical Properties

(-)-2,3-O-Isopropylidene-d-threitol, also known as (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a white crystalline solid. Its key properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₄ O ₄	[1][2]
Molecular Weight	162.18 g/mol	[1]
CAS Number	73346-74-4	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	47-52 °C	[2]
Boiling Point	88-90 °C at 0.05 mmHg	[2]
Optical Rotation [α] _{20/D}	-3° to -5° (c=5 in Acetone)	[2]
Synonyms	(4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, (4R,5R)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane	[1][2]

Synthesis

The most common and efficient synthesis of **(-)-2,3-O-Isopropylidene-d-threitol** starts from D-tartaric acid. The following is a detailed experimental protocol adapted from established literature procedures.

Experimental Protocol: Synthesis from D-Tartaric Acid

This synthesis involves two main steps: the formation of the dimethyl ester of the isopropylidene-protected tartaric acid, followed by its reduction.

Step 1: Synthesis of Dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

- Reaction Setup:** In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine D-tartaric acid (100 g, 0.666 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), and methanol (40 mL).
- Acid Catalysis:** Add p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) to the mixture.

- **Reaction:** Gently heat the mixture on a steam bath with occasional swirling until a clear, dark-red solution is obtained.
- **Azeotropic Removal of Water:** Add cyclohexane (450 mL) and fit the flask with a Vigreux column and a distillation head. Heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.
- **Reaction Completion:** After the removal of the azeotropes, add an additional portion of 2,2-dimethoxypropane (6 mL, 49 mmol) and continue to reflux for 15 minutes.
- **Neutralization:** Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol). Stir until the reddish color disappears.
- **Purification:** Remove the volatile components under reduced pressure. The resulting crude product is then purified by fractional distillation under vacuum to yield dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate as a pale-yellow oil.

Step 2: Reduction to **(-)-2,3-O-Isopropylidene-d-threitol**

- **Reaction Setup:** In a dry 2-L three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, place lithium aluminum hydride (LAH) (15.2 g, 0.4 mol) in anhydrous diethyl ether (500 mL).
- **Addition of Ester:** Stir the LAH suspension and heat to reflux for 30 minutes. Then, add a solution of dimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (from Step 1) in diethyl ether (300 mL) dropwise over 2 hours while maintaining reflux.
- **Reaction Completion:** After the addition is complete, continue to reflux the mixture for an additional 3 hours.
- **Quenching:** Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add water (15 mL), followed by 4 N sodium hydroxide solution (15 mL), and then water again (45 mL) dropwise.
- **Workup:** Stir the mixture at room temperature until the gray color of the unquenched LAH disappears. Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

- Purification: Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield **(-)-2,3-O-Isopropylidene-d-threitol** as a white solid. The product can be further purified by recrystallization.

Applications in Drug Development

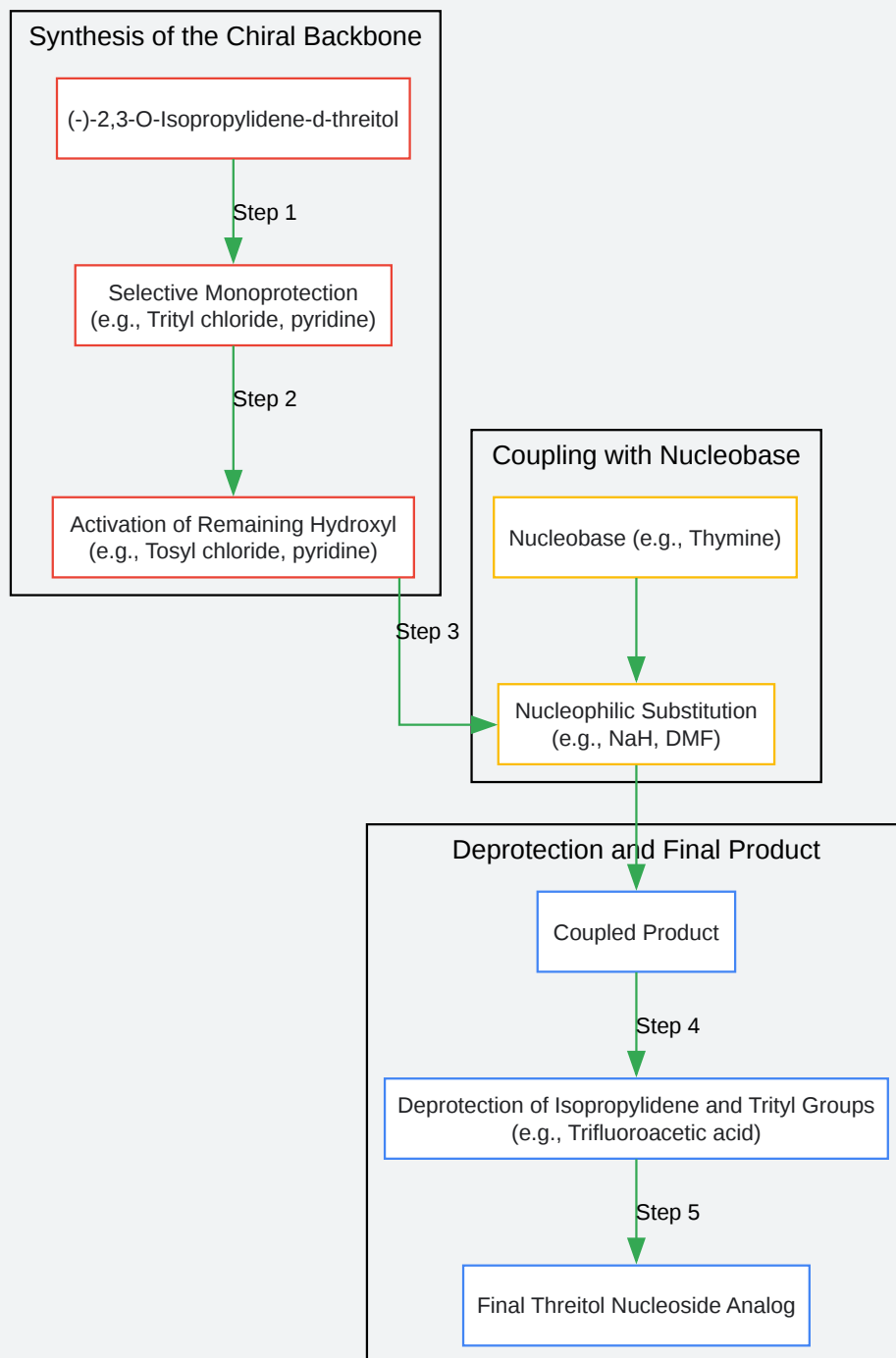
(-)-2,3-O-Isopropylidene-d-threitol is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Its protected diol structure allows for selective manipulation of the terminal hydroxyl groups, making it an ideal starting material for creating molecules with specific stereochemistry.

A significant application is in the synthesis of antiviral nucleoside analogs. These compounds mimic natural nucleosides and interfere with viral replication. The threitol backbone, derived from **(-)-2,3-O-Isopropylidene-d-threitol**, can replace the ribose or deoxyribose sugar moiety found in natural nucleosides.

Experimental Workflow: Synthesis of a Threitol-Based Nucleoside Analog

The following diagram illustrates a general workflow for the synthesis of a threitol-based nucleoside analog starting from **(-)-2,3-O-Isopropylidene-d-threitol**. This process typically involves the selective functionalization of one hydroxyl group, introduction of a leaving group, coupling with a nucleobase, and subsequent deprotection.

General Workflow for Threitol-Based Nucleoside Analog Synthesis



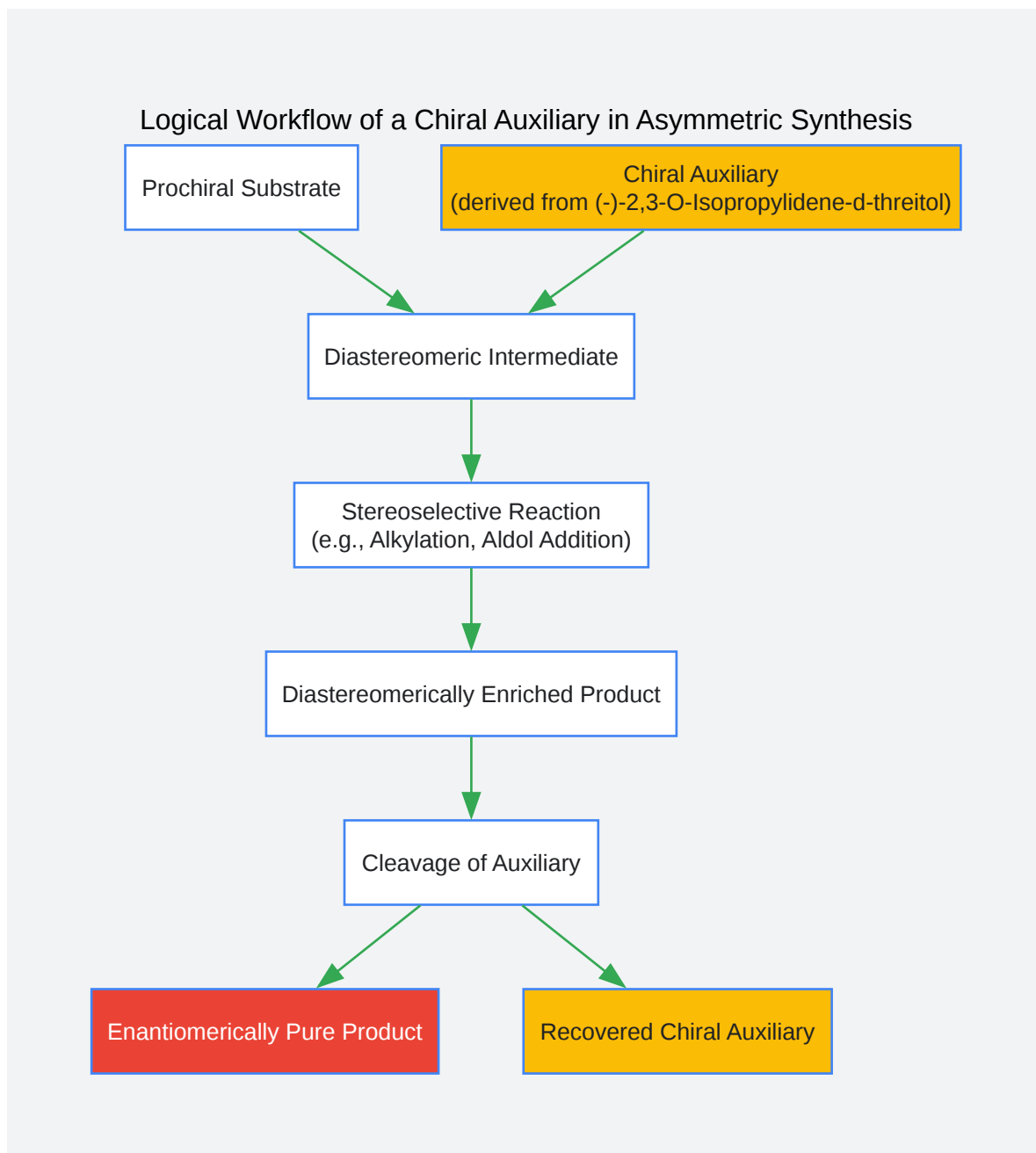
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Caption: A generalized synthetic pathway for producing threitol-based nucleoside analogs.

Use as a Chiral Auxiliary in Asymmetric Synthesis

Beyond its role as a chiral building block, **(-)-2,3-O-Isopropylidene-d-threitol** and its derivatives can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

The C_2 -symmetric nature of the threitol backbone can effectively control the stereochemical outcome of various reactions, such as aldol additions, Diels-Alder reactions, and alkylations. The following diagram illustrates the logical relationship in the application of a chiral auxiliary.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (-)-2,3-O-Isopropylidene-d-threitol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017384#what-is-2-3-o-isopropylidene-d-threitol]

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